

Physicochemical and Radiochemical Properties

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Compound of Interest

Compound Name: Sdm-8

Cat. No.: B3325893

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[¹⁸F]**SDM-8** is a fluorinated analog of UCB-J, developed to offer the advantages of the longer half-life of Fluorine-18 (¹⁸F) for PET imaging.[1] It is also known by the names [¹⁸F]SynVesT-1 and [¹⁸F]MNI-1126.[2][3] The synthesis of [¹⁸F]**SDM-8** is performed through established radiolabeling methods.[4]

| Property | Value | Reference |
|----------------------|----------------|-----------|
| Molar Activity | 241.7 MBq/nmol | [5] |
| Radiochemical Purity | >98% | |
| LogP | 2.32 | |

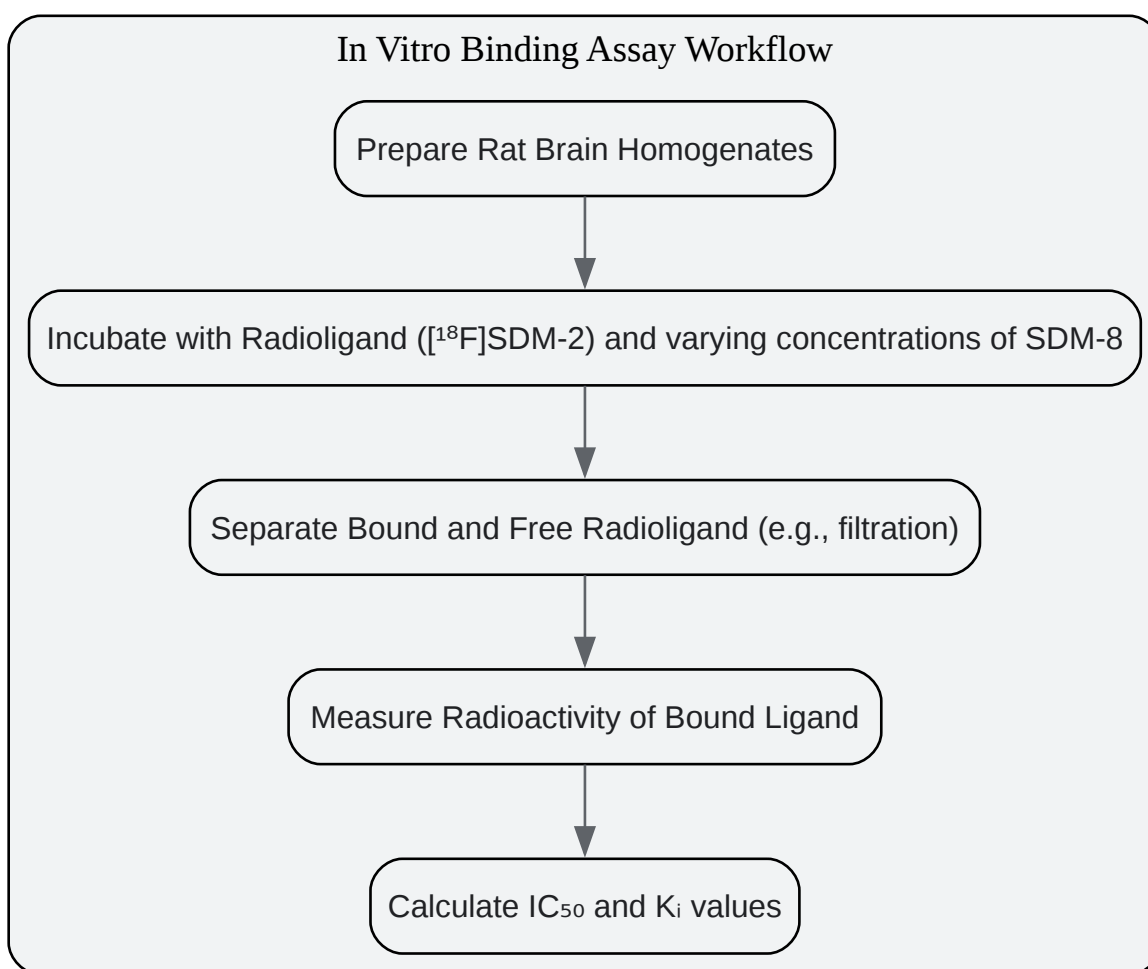
In Vitro Binding Profile

The binding affinity and specificity of **SDM-8** for its target, SV2A, have been characterized through in vitro radioligand competition binding assays.

| Parameter | Value | Species | Assay Details | Reference |
|----------------|---------|---------|---|-----------|
| K _i | 0.58 nM | Rat | Brain homogenates with ¹⁸ F-SDM-2 as radioligand | |

Experimental Protocol: Radioligand Competition Binding Assay

The in vitro binding affinity of **SDM-8** to SV2A was determined using a competitive binding assay with rat brain homogenates. In this assay, varying concentrations of non-radioactive **SDM-8** are used to compete with a fixed concentration of a radiolabeled ligand (in this case, ^{18}F -SDM-2) for binding to SV2A receptors present in the brain tissue homogenate. The concentration of **SDM-8** that inhibits 50% of the specific binding of the radioligand is the IC_{50} value. The K_i value, or inhibition constant, is then calculated from the IC_{50} , providing a measure of the affinity of **SDM-8** for the SV2A receptor.



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Workflow for In Vitro Binding Assay.

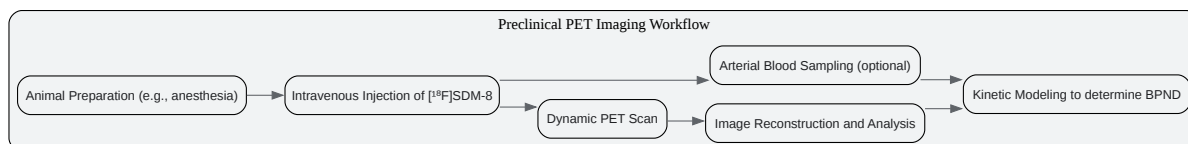
Preclinical In Vivo Evaluation

The in vivo characteristics of [^{18}F]SDM-8 have been extensively studied in nonhuman primates, primarily rhesus monkeys. These studies are crucial for establishing the tracer's suitability for human use.

| Parameter | Species | Value/Observation | Reference |
|-----------------------------------|---------------|--|-----------|
| Brain Uptake | Rhesus Monkey | Very high, with peak Standardized Uptake Value (SUV) > 8 | |
| Kinetics | Rhesus Monkey | Fast and reversible | |
| Binding Specificity | Rhesus Monkey | Binding is reversible and specific to SV2A, as demonstrated by displacement and blocking studies with levetiracetam and UCB-J. | |
| Regional Binding Potential (BPND) | Rhesus Monkey | Ranged from 0.8 (brainstem) to 4.5 (cingulate cortex) | |
| Metabolism | Rhesus Monkey | Moderate metabolism; $42 \pm 13\%$ of parent radiotracer remaining at 30 min post-injection. | |
| Plasma Free Fraction (fp) | Rhesus Monkey | High, at $43 \pm 2\%$ | |

Experimental Protocol: In Vivo PET Imaging in Nonhuman Primates

Rhesus monkeys undergo PET scans following an intravenous injection of [^{18}F]**SDM-8**. Dynamic imaging is performed to measure the uptake and distribution of the tracer in the brain over time. To confirm the specificity of the tracer for SV2A, blocking or displacement studies are conducted. In a blocking study, a non-radioactive drug that binds to SV2A (like levetiracetam) is administered before the tracer. In a displacement study, the competing drug is given after the tracer has reached equilibrium in the brain. A significant reduction in the PET signal in brain regions rich in SV2A confirms the specific binding of [^{18}F]**SDM-8**. Arterial blood sampling is often performed to measure the concentration of the radiotracer in plasma over time, which is necessary for quantitative kinetic modeling.



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Preclinical PET Imaging Workflow.

Clinical Evaluation and Safety Profile

[^{18}F]**SDM-8** has been used in human clinical trials for PET imaging of synaptic density in various neurological and psychiatric disorders, including Alzheimer's disease. The safety information available is derived from these clinical imaging studies.

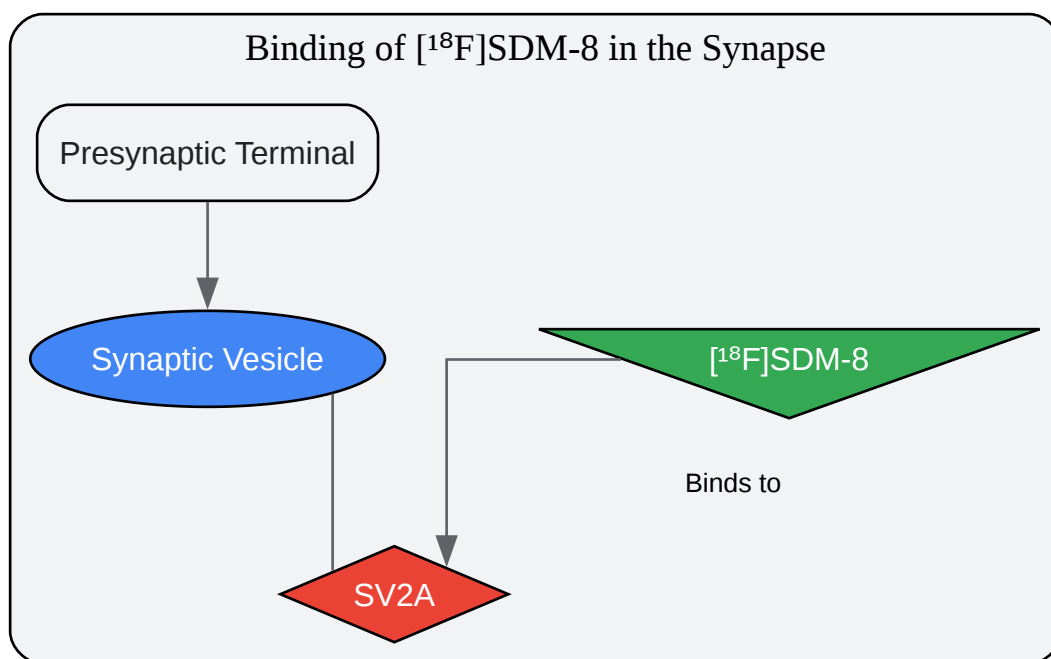
In the context of a PET radiotracer, "safety" primarily refers to:

- **Tolerability:** The absence of pharmacological effects or adverse reactions from the microdose of the compound administered.
- **Radiation Safety:** The risks associated with the radiation dose from the attached radionuclide (^{18}F).

Clinical studies have shown that [^{18}F]**SDM-8** is well-tolerated in humans, with no significant adverse events reported. The doses of **SDM-8** administered for PET imaging are in the microgram range, which is too low to exert any pharmacological effect. The radiation exposure from a [^{18}F]**SDM-8** PET scan is comparable to other routine diagnostic imaging procedures and is considered safe for clinical use.

Signaling Pathway and Mechanism of Action

[^{18}F]**SDM-8** functions by binding to SV2A, a protein located on the membrane of synaptic vesicles in neurons. The density of SV2A is directly correlated with the density of synapses. By imaging the distribution and concentration of [^{18}F]**SDM-8** in the brain, researchers can obtain a quantitative measure of synaptic density. This is particularly valuable for studying neurodegenerative diseases where synaptic loss is a key pathological feature.



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Binding of [^{18}F]**SDM-8** to SV2A.

In summary, the safety and toxicology profile of **Sdm-8** ([^{18}F]**SDM-8**) is that of a safe and well-tolerated PET radiotracer for the in vivo imaging of synaptic density. The available data from preclinical and clinical studies confirm its high affinity and specificity for SV2A, favorable

pharmacokinetic properties for imaging, and the absence of pharmacological effects at the doses used in humans. Its evaluation has been focused on its utility and safety as a diagnostic tool, rather than as a therapeutic agent.

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